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molecular formula C8H9ClF2N2 B8708477 N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine CAS No. 1003859-14-0

N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine

Cat. No. B8708477
M. Wt: 206.62 g/mol
InChI Key: QDQGMLOVCICKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476448B2

Procedure details

At room temperature, 11.5 g of potassium bisulphate are added to a suspension of 10.4 g of 4-(ethoxycarbonyl)-5-oxo-2,5-dihydrofuran-3-olate potassium salt and 7.5 g of N-[(6-chloropyridin-3-yl)methyl)-2,2-difluoroethylamine in 68 ml of butyronitrile. The mixture is stirred at a temperature of from 90 to 95° C. for 3 hours. The mixture is then cooled to room temperature, 120 ml of water and 120 ml of dichloromethane are added, the organic phase is separated off and the aqueous phase is extracted twice with in each case 120 ml of methylene chloride. The combined organic phases are concentrated to dryness. This gives 11.4 g of amorphous 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5H)-one in a purity of 84% (this corresponds to a yield of 92%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
4-(ethoxycarbonyl)-5-oxo-2,5-dihydrofuran-3-olate potassium salt
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[O-].[K+].[K+].C(OC([C:13]1[C:17](=[O:18])[O:16][CH2:15][C:14]=1[O-])=O)C.[Cl:20][C:21]1[N:26]=[CH:25][C:24]([CH2:27][NH:28][CH2:29][CH:30]([F:32])[F:31])=[CH:23][CH:22]=1.O>C(#N)CCC.ClCCl>[Cl:20][C:21]1[N:26]=[CH:25][C:24]([CH2:27][N:28]([CH2:29][CH:30]([F:32])[F:31])[C:14]2[CH2:15][O:16][C:17](=[O:18])[CH:13]=2)=[CH:23][CH:22]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
S([O-])(O)(=O)=O.[K+]
Name
4-(ethoxycarbonyl)-5-oxo-2,5-dihydrofuran-3-olate potassium salt
Quantity
10.4 g
Type
reactant
Smiles
[K+].C(C)OC(=O)C1=C(COC1=O)[O-]
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CNCC(F)F
Name
Quantity
68 mL
Type
solvent
Smiles
C(CCC)#N
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at a temperature of from 90 to 95° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with in each case 120 ml of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(C=N1)CN(C1=CC(OC1)=O)CC(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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